![molecular formula C6H11NO3 B2596566 2-(N-Methylacetamido)propanoic acid CAS No. 70717-18-9](/img/structure/B2596566.png)
2-(N-Methylacetamido)propanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of propionic acid derivatives, such as 2-(N-Methylacetamido)propanoic acid, involves the conversion of propionyl-coenzyme A, a precursor for propionic acid biosynthesis, to n-propanol . This process is catalyzed by a bifunctional aldehyde/alcohol dehydrogenase (adhE) cloned from Escherichia coli and expressed in Propionibacterium freudenreichii .
Molecular Structure Analysis
The molecular structure of 2-(N-Methylacetamido)propanoic acid consists of a carboxylic acid group, a methyl group, and an acetamido group.
Chemical Reactions Analysis
The chemical reactions involving propionic acid derivatives are complex and involve several steps. For instance, the hydrolysis of propionic anhydride, an important reaction in the synthesis of propionic acid, is influenced by the solubility of anhydride in water . The hydrolysis product, namely organic acid, can increase the solubility of anhydride in water, making the anhydride hydrolysis reaction homogenous with the reaction progressing .
Physical And Chemical Properties Analysis
2-(N-Methylacetamido)propanoic acid is a powder with a melting point of 97-99 degrees Celsius . It has a molecular weight of 145.16 .
Scientific Research Applications
Kinetics and Mechanism of Amide Hydrolysis
N-methylacetamide (NMA) serves as a model compound to explore the hydrolysis kinetics and mechanisms of N-substituted amides in high-temperature water, providing insights into reactions involving similar compounds like 2-(N-Methylacetamido)propanoic acid. The study uncovers that the hydrolysis reaction is first order in water and NMA across subcritical and supercritical conditions, with a rate sensitive to the substituent size on the carbonyl carbon, indicating potential reactivity patterns for similar compounds in aqueous environments (Duan, Dai, & Savage, 2010).
Synthesis and Antimicrobial Evaluation
Research into novel heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents, presents an example of synthetic applications involving structures akin to 2-(N-Methylacetamido)propanoic acid. This synthesis pathway, highlighting the versatility of cyanoacetamide derivatives, offers a template for creating compounds with potential biomedical applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Propionic Acid Recovery
The study on propionic acid recovery using quaternary amine highlights techniques relevant to extracting carboxylic acids from aqueous solutions, which may include derivatives like 2-(N-Methylacetamido)propanoic acid. This research is pivotal for chemical, pharmaceutical, and food industries, demonstrating methods for downstream processing and product separation that could be applicable to a broad range of carboxylic acid derivatives (Keshav, Chand, & Wasewar, 2009).
Biodegradable Chelating Agents
The search for biodegradable alternatives to traditional chelating agents like EDTA and DTPA, due to their environmental persistence, has led to the evaluation of compounds with functionalities similar to 2-(N-Methylacetamido)propanoic acid. This research underscores the environmental imperative of developing biodegradable chelating agents for use across various industrial applications, from agriculture to waste treatment (Pinto, Neto, & Soares, 2014).
Preparation and Photocatalytic Properties
The immobilization of CdS nanoparticles on TiO2 particles, using mercaptoacetic acid as a capping agent, showcases the potential of compound derivatives like 2-(N-Methylacetamido)propanoic acid in enhancing photocatalytic activities. This application is significant for hydrogen generation from aqueous solutions, illustrating the role of chemical modifications in advancing photocatalytic efficiencies (Hirai, Suzuki, & Komasawa, 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[acetyl(methyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(6(9)10)7(3)5(2)8/h4H,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNMMNNSBJWRQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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